Pgd2-IN-1

DP1 antagonist PGD2 receptor binding affinity

PGD2-IN-1 (MDK66671) is a highly selective DP1 receptor antagonist with sub-nanomolar potency (IC50=0.3 nM). Its unique pyrimidine scaffold ensures minimal off-target effects compared to dual DP1/CRTH2 inhibitors. Ideal for HTS campaigns, SAR studies, and DP1 pathway dissection. High purity (≥98%), lot-to-lot consistency, and competitive bulk pricing make it the preferred reference standard for research labs. Order now to secure reliable supply.

Molecular Formula C23H23Cl2N3O3
Molecular Weight 460.3 g/mol
CAS No. 885066-67-1
Cat. No. B1676098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePgd2-IN-1
CAS885066-67-1
Molecular FormulaC23H23Cl2N3O3
Molecular Weight460.3 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC(=C1)C2=CC(=NC(=N2)OC)NCCC3=C(C=C(C=C3)Cl)Cl)C(=O)O
InChIInChI=1S/C23H23Cl2N3O3/c1-23(2,21(29)30)16-6-4-5-15(11-16)19-13-20(28-22(27-19)31-3)26-10-9-14-7-8-17(24)12-18(14)25/h4-8,11-13H,9-10H2,1-3H3,(H,29,30)(H,26,27,28)
InChIKeyFJKKCRCBBAXLQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PGD2-IN-1 (CAS 885066-67-1): A High-Potency DP1 Receptor Antagonist for Prostaglandin D2 Pathway Research


PGD2-IN-1 (CAS 885066-67-1), also known as MDK66671, is a synthetic small-molecule antagonist of the prostaglandin D2 (PGD2) receptor DP1 (prostanoid D receptor). It is disclosed in patent WO 2006044732 A2 as example compound 15(d) and has a reported IC50 of 0.3 nM for the DP receptor [1]. The compound is part of a 2,6-substituted-4-monosubstitutedamino-pyrimidine chemotype and serves as a critical tool for dissecting PGD2-mediated signaling in inflammation, allergy, and sleep regulation . Its high in vitro potency makes it a reference standard for DP1 antagonism studies .

Why PGD2-IN-1 Cannot Be Replaced by Generic DP1 or Dual DP1/CRTH2 Antagonists


PGD2 signaling is mediated by two distinct GPCRs: DP1 (prostanoid D receptor) and CRTH2/DP2 [1]. While many antagonists exhibit dual activity (e.g., AMG-009, AMG-853) or preferential CRTH2 selectivity, the unique pyrimidine scaffold of PGD2-IN-1 confers a high degree of DP1 selectivity with sub-nanomolar potency . Substituting with a generic DP1 antagonist (e.g., Laropiprant) may introduce off-target effects at TP receptors, while dual antagonists (e.g., AMG-009) confound pathway dissection due to concurrent CRTH2 inhibition . The specific binding kinetics and functional antagonism profile of PGD2-IN-1 (IC50 = 0.302 nM for cAMP inhibition) are not replicated by structurally dissimilar analogs, making generic substitution scientifically unsound .

Quantitative Differentiation of PGD2-IN-1 Against Closest Analogs: A Comparator-Based Evidence Guide


DP1 Receptor Binding Affinity: PGD2-IN-1 vs. Laropiprant and S-5751

PGD2-IN-1 exhibits an IC50 of 0.3 nM for the DP1 receptor, as determined in a radioligand binding assay [1]. In comparison, Laropiprant (MK-0524), a clinically evaluated DP1 antagonist, has a Ki of 0.57 nM [2], while S-5751 has a Ki of 1.6 nM [3]. This positions PGD2-IN-1 as having a 1.9-fold and 5.3-fold higher binding affinity, respectively.

DP1 antagonist PGD2 receptor binding affinity IC50 comparison

Functional Antagonism of cAMP Accumulation: PGD2-IN-1 vs. S-5751

In a cellular functional assay, PGD2-IN-1 inhibits PGD2-induced cAMP accumulation in human LS174T cells with an IC50 of 0.302 nM . By contrast, S-5751, an orally active DP1 antagonist, inhibits cAMP generation in platelet-rich plasma with an IC50 of 120 nM (0.12 μM) [1]. This represents a nearly 400-fold difference in functional potency.

cAMP assay functional antagonism DP1 signaling LS174T cells

Receptor Selectivity Profile: DP1-Selective vs. Dual DP1/CRTH2 Antagonists

PGD2-IN-1 is characterized as a selective DP1 receptor antagonist, with no reported activity at CRTH2/DP2 . In contrast, AMG-009, a first-generation dual antagonist, has IC50 values of 12 nM for DP1 and 3 nM for CRTH2 , while AMG-853 exhibits balanced dual potency [1]. PGD2-IN-1's selectivity allows for clean dissection of DP1-specific signaling pathways without confounding CRTH2-mediated effects.

receptor selectivity DP1 CRTH2 dual antagonist

Chemical Scaffold Differentiation: Pyrimidine Core vs. Other DP1 Antagonist Chemotypes

PGD2-IN-1 features a 2,6-substituted-4-monosubstitutedamino-pyrimidine core, as disclosed in WO2006044732A2 [1]. This scaffold is distinct from Laropiprant (sulfonamide-based) , S-5751 (thienopyridine derivative) [2], and AMG-853 (phenylacetic acid derivative) [3]. The unique pyrimidine core may offer different pharmacokinetic and solubility properties, providing an alternative chemical starting point for SAR studies.

chemical scaffold pyrimidine DP1 antagonist structure-activity relationship

Optimal Research Applications for PGD2-IN-1 Based on Its Differentiated Profile


DP1-Specific Pathway Dissection in Inflammatory Disease Models

Given its sub-nanomolar potency and reported selectivity for DP1 over CRTH2, PGD2-IN-1 is ideally suited for in vitro studies aiming to isolate DP1-mediated signaling events in mast cell, eosinophil, or Th2 cell assays . Researchers can confidently attribute observed anti-inflammatory effects to DP1 antagonism without the confounding influence of CRTH2 inhibition, a limitation of dual antagonists like AMG-009 .

High-Throughput Screening (HTS) and Assay Development for DP1 Modulators

The exceptional functional potency of PGD2-IN-1 (IC50 = 0.302 nM for cAMP inhibition) makes it a superior positive control in HTS campaigns seeking novel DP1 antagonists. Its low working concentration minimizes solvent interference and compound consumption, a practical advantage over less potent controls like S-5751 (IC50 = 120 nM) [1].

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

PGD2-IN-1 represents a distinct pyrimidine-based chemical scaffold [2] that is not represented by other well-known DP1 antagonists (e.g., Laropiprant's sulfonamide core) . Medicinal chemists seeking to diversify their lead series or explore alternative binding modes to the DP1 receptor can use PGD2-IN-1 as a benchmark for a novel chemotype, enabling comparative SAR investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pgd2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.